[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone
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Overview
Description
- This compound belongs to the pyrazoline family, which features a nitrogen-based hetero-aromatic ring structure.
- Pyrazolines and their derivatives have garnered interest due to their confirmed biological and pharmacological activities .
- These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects.
Preparation Methods
- The synthesis of this compound involves a one-pot reaction.
- A suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride react in ethanol with glacial acetic acid as a catalyst.
- The reaction proceeds for 7 hours, monitored by thin-layer chromatography (TLC) using chloroform:methanol as the solvent system .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions and substituents.
Scientific Research Applications
- In scientific research, this compound finds applications in:
Chemistry: As a scaffold for drug development.
Biology: Investigating its effects on cellular components and oxidative stress.
Medicine: Studying its potential therapeutic properties.
Industry: Exploring its use in various sectors.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with molecular targets and pathways.
- Further research is needed to elucidate the specific pathways affected.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, it’s essential to compare this compound’s unique features with related structures.
Remember that this compound’s full name is quite complex, so researchers often use abbreviations or simplified names for convenience
Biological Activity
The compound 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a synthetic derivative that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on receptor interactions, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22ClN3O with a molecular weight of approximately 367.87 g/mol. The compound features a piperidine ring substituted with a 4-chlorophenyl group and a bipyrazole moiety, which are critical for its biological activity.
Receptor Binding Affinity
The pharmacological evaluation of this compound indicates significant interactions with several neurotransmitter receptors. Notably, it exhibits high affinity for:
- μ-opioid receptors : Ki=0.56nM
- Serotonin transporters : Ki=6.2nM
Additionally, it demonstrates moderate affinity for adrenergic and histamine receptors:
Receptor Type | Binding Affinity (Ki in nM) |
---|---|
α1A | 9.9 |
α2A | 1.0 |
H1 | 4.2 |
H2 | 1.7 |
D4 | 1.1 |
This profile suggests that the compound may have analgesic and anxiolytic properties due to its action on opioid and serotonin systems.
Inhibition Studies
In vitro studies have shown that at a concentration of 10 μM, the compound inhibits binding to various receptors with varying efficacy:
- Greater than 50% inhibition at:
- α1A
- μ-opioid
- σ1
- σ2
These findings indicate that the compound may modulate multiple pathways involved in pain perception and mood regulation.
Study on Pharmacokinetics
A study involving PET imaging in mice revealed that the compound's uptake in the brain was significantly higher in knockout mice compared to wild-type mice. This suggests that the compound's distribution is influenced by genetic factors affecting receptor expression.
Efficacy in Pain Models
In animal models of pain, administration of the compound resulted in significant analgesic effects comparable to established opioids. The mechanism appears to involve both central and peripheral pathways, highlighting its potential as a multi-target analgesic agent.
Properties
Molecular Formula |
C21H24ClN5O2 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C21H24ClN5O2/c1-13-19(14(2)26(3)25-13)17-12-18(24-23-17)20(28)27-10-8-21(29,9-11-27)15-4-6-16(22)7-5-15/h4-7,12,29H,8-11H2,1-3H3,(H,23,24) |
InChI Key |
HCGJLSKCFMEKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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